

A Technical Guide to 1-(2-Furoyl)piperazine (CAS: 40172-95-0)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-(2-Furoyl)piperazine	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Furoyl)piperazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure, combining a furan ring with a piperazine moiety, makes it a valuable building block in medicinal chemistry. [1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, spectroscopic data, and biological significance of **1-(2-Furoyl)piperazine**. Detailed experimental protocols for its synthesis and its application in the preparation of the antihypertensive drug Prazosin are presented. Furthermore, its potential as a tyrosinase inhibitor is explored, with a corresponding assay protocol.

Chemical and Physical Properties

1-(2-Furoyl)piperazine, also known as N-(2-Furoyl)piperazine, is a white to pale yellow solid. [3][4] It is characterized by the following properties:



Property	Value	Reference(s)
CAS Number	40172-95-0	[5]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[5]
Molecular Weight	180.20 g/mol	[6]
Melting Point	67-70 °C (lit.)	[3][5]
Boiling Point	137-140 °C at 0.1 mmHg	[3][5]
Density	1.1819 g/cm³ (rough estimate)	[5]
Solubility	Chloroform, Methanol (Slightly)	[3][5]
Appearance	White to Pale Yellow Solid	[3][4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of 1-(2-

Furoyl)piperazine. While specific spectra are proprietary to chemical suppliers, the expected data from various techniques are described below. Commercial suppliers often provide detailed analytical data, including 1H-NMR, 13C-NMR, Mass Spectrometry, and IR spectroscopy upon request.[7]

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the furan ring and the piperazine ring.
- ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms in the furoyl and piperazine moieties.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the amide carbonyl group (C=O) stretching vibration, typically around 1630-1680 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols



Synthesis of 1-(2-Furoyl)piperazine

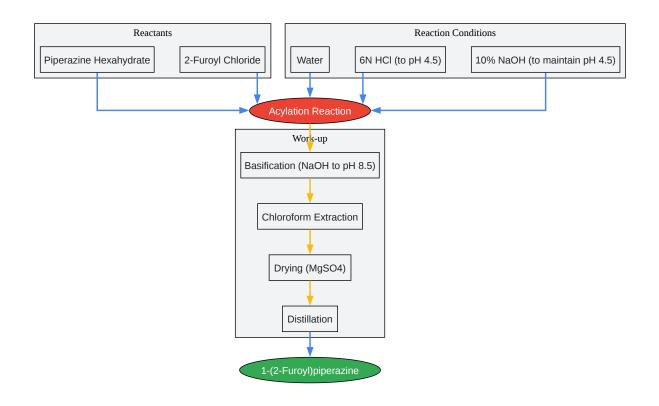
A common method for the synthesis of **1-(2-Furoyl)piperazine** involves the acylation of piperazine with 2-furoyl chloride.[8]

Experimental Protocol:

- Dissolve piperazine hexahydrate (1 mole) in water (250 ml).[9]
- Acidify the solution to a pH of 4.5 using 6N HCl.[9]
- Add 2-furoyl chloride (1 mole) to the solution.
- Concurrently, add a 10% NaOH solution at a rate that maintains the pH at 4.5.[9]
- After one hour, make the solution basic (pH 8.5) with NaOH solution.[9]
- Perform a continuous extraction of the reaction mixture with chloroform for 36 hours.
- Dry the chloroform extract over MgSO4 and then filter.[9]
- Distill the filtrate to obtain the final product. The expected yield is approximately 60%, with a boiling point of 132-138 °C at 0.6 mm Hg and a melting point of 69-70 °C.[9]

Workflow for the Synthesis of **1-(2-Furoyl)piperazine**:





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Caption: Synthetic workflow for **1-(2-Furoyl)piperazine**.

Application in the Synthesis of Prazosin

1-(2-Furoyl)piperazine is a key intermediate in the synthesis of Prazosin, an α_1 -blocker used to treat high blood pressure.[10] The following protocol outlines a synthetic route to Prazosin

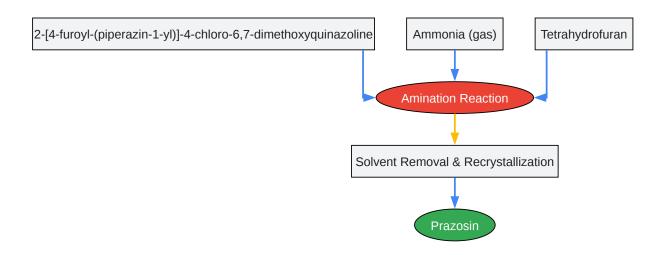


starting from an intermediate derived from 1-(2-furoyl)piperazine.

Experimental Protocol for Prazosin Synthesis:

- Synthesis of 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline:
 - Dissolve 2-[4-furoyl-(piperazin-1-yl)]-4-chloro-6,7-dimethoxyquinazoline (0.009 mol) in tetrahydrofuran in a round-bottom flask.[1]
 - Cool the flask to 0-5°C.[1]
 - Pass dry ammonia gas through the solution for 2-3 hours.[1]
 - Monitor the reaction completion using thin-layer chromatography.
 - After completion, remove the solvent under reduced pressure.
 - Recrystallize the resulting solid from a suitable solvent to obtain pure 2-[4-(2-furoyl)-piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline (Prazosin).[1]

Logical Workflow for Prazosin Synthesis from a 1-(2-Furoyl)piperazine derivative:



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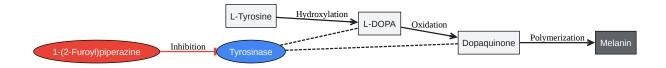


Caption: Synthesis of Prazosin from a key intermediate.

Biological Activity and Potential Applications Tyrosinase Inhibition

1-(2-Furoyl)piperazine has been identified as a potent inhibitor of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[11][12] By inhibiting tyrosinase, it can block the conversion of tyrosine to melanin, making it a promising candidate for the treatment of hyperpigmentation disorders such as melasma.[11]

Signaling Pathway of Melanin Synthesis and Inhibition:



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Caption: Melanin synthesis pathway and tyrosinase inhibition.

Experimental Protocol for Tyrosinase Inhibition Assay:

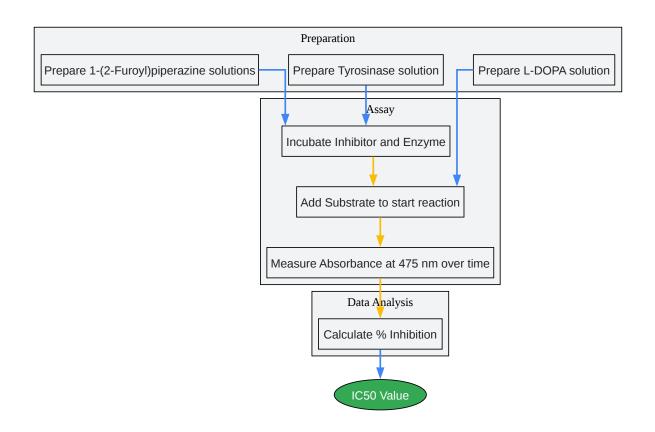
This protocol is a general method for assessing tyrosinase inhibition.

- Prepare a stock solution of mushroom tyrosinase enzyme.[13]
- Prepare a series of concentrations of the test compound, 1-(2-Furoyl)piperazine.[13]
- In a 96-well plate, add the test compound solutions.
- Add a solution of L-tyrosine or L-DOPA (the substrate) to each well.[13]
- Initiate the reaction by adding the mushroom tyrosinase enzyme solution to each well.[13]



- Measure the change in absorbance over time at a specific wavelength (typically 475 nm)
 using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA
 results in an increase in absorbance.[13]
- Calculate the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence (control).

Experimental Workflow for Tyrosinase Inhibition Assay:



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Caption: Workflow for a tyrosinase inhibition assay.

Other Potential Applications

1-(2-Furoyl)piperazine and its derivatives have been utilized in the fragment-based design of inhibitors for other enzymes, such as R67 dihydrofolate reductase.[3][14] This highlights its potential as a scaffold for developing novel therapeutic agents targeting a range of biological pathways.

Safety and Handling

1-(2-Furoyl)piperazine is classified as an irritant, affecting the eyes, respiratory system, and skin.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

1-(2-Furoyl)piperazine is a compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its utility as a synthetic intermediate for established drugs and as a scaffold for the development of new therapeutic agents, particularly in the area of tyrosinase inhibition, underscores its importance. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and developers in the field.

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- To cite this document: BenchChem. [A Technical Guide to 1-(2-Furoyl)piperazine (CAS: 40172-95-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032637#1-2-furoyl-piperazine-cas-number-40172-95-0]

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